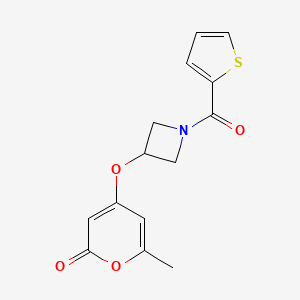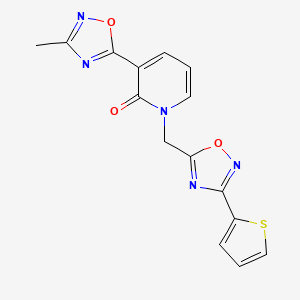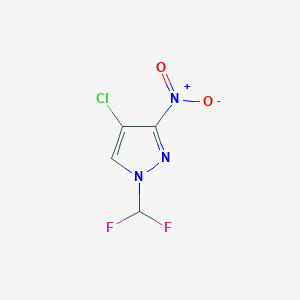
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule. It contains functional groups such as hydroxyl (-OH), methoxy (-OCH3), and amide (-CONH2). These functional groups are common in many organic compounds and can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the hydroxyl group can participate in reactions like deprotonation to form a strong nucleophile, or it can act as a leaving group in substitution reactions. The amide group is typically quite stable but can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the types of functional groups it contains .Aplicaciones Científicas De Investigación
Pharmacological Activities of Related Compounds
Compounds similar in structure to N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2,2-diphenylacetamide, such as those involving methoxy and phenyl groups, often exhibit a range of pharmacological activities. For instance, Paeonol (2-hydroxy-4-methoxy acetophenone) , a compound with some structural resemblance, has been extensively studied for its wide range of pharmacological effects including antimicrobial, anti-inflammatory, antipyretic analgesic, and antioxidant activities (Wang, J., Wu, G., Chu, H., Wu, Z., & Sun, J., 2020). This suggests that this compound could potentially be explored for similar pharmacological applications, given the structural similarities.
Potential for Antidepressant Effects
Another area of interest in scientific research involving related compounds is their potential for treating depression. Compounds acting on the AMPA receptor , for example, have shown promising antidepressant effects with rapid onset times. This is significant because it points towards a new direction for developing novel antidepressants beyond the traditional focus on NMDA receptor antagonists like ketamine (Yang, C., Zhou, W., Li, X., Yang, J., Szewczyk, B., Pałucha-Poniewiera, A., Poleszak, E., Pilc, A., & Nowak, G., 2012). Although this compound is not directly mentioned, its structural components suggest potential for investigation in similar pharmacological pathways.
Synthesis and Pharmacological Evaluation
Research into the synthesis and pharmacological evaluation of structurally related compounds, such as 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides , has demonstrated their antimicrobial activity. These studies focus on developing compounds with specific functional groups that exhibit significant biological activities, highlighting the importance of chemical synthesis in discovering new drugs with potential applications in medicine (Kumar, R., Kumar, S., & Khan, M., 2020). This underscores the potential research value of this compound in exploring new pharmacological activities through synthesis and evaluation.
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-25(28,17-19-13-15-22(29-2)16-14-19)18-26-24(27)23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23,28H,17-18H2,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXFRZGPADSIKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2391413.png)




![6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2391423.png)
![5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391424.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2391426.png)


![2-Methyl-3-{[(E)-2-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2391431.png)
![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2391433.png)
![N-(3-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391434.png)
![8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2391435.png)